N-Desbutyl-N-propyl Bumetanide

概述

描述

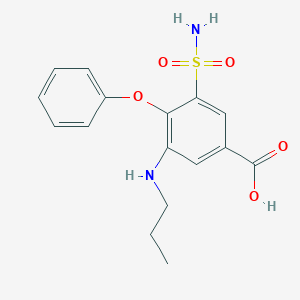

4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid is a chemical compound with a complex structure that includes phenoxy, propylamino, and sulfamoyl groups attached to a benzoic acid core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with propylamine under controlled conditions to introduce the propylamino group. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and automated systems ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

化学反应分析

Types of Reactions

4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Pharmacological Properties

N-Desbutyl-N-propyl Bumetanide retains the core pharmacological action of bumetanide, primarily functioning as a loop diuretic. Its mechanism involves inhibiting the sodium-potassium-chloride cotransporter (NKCC2) in the renal tubules, leading to increased excretion of sodium and water. This property makes it valuable in managing conditions associated with fluid retention.

Treatment of Edema

Bumetanide, including its derivatives like this compound, is FDA-approved for treating various edematous conditions resulting from heart failure, liver cirrhosis, and renal diseases such as nephrotic syndrome. The efficacy of this compound in managing refractory edema has been documented, providing an alternative for patients unresponsive to other diuretics .

Neurological Disorders

Recent studies indicate that bumetanide can modulate chloride transport in neurons, potentially offering therapeutic benefits in neurological disorders characterized by altered GABAergic transmission. Research has shown that bumetanide can reduce seizure burden in neonates when used as an adjunct to standard therapies like phenobarbital . The implications for this compound in similar contexts remain an area of active investigation.

Nitrosamine Impurity Mitigation

A significant aspect of ongoing research involves the formation of nitrosamine impurities during the synthesis of drugs like bumetanide. The FDA has highlighted the need for strategies to mitigate these impurities in drug formulations. Studies have demonstrated that adjusting pH levels and incorporating antioxidants can effectively inhibit the formation of nitrosamines such as N-nitrosobumetanide (NBMT) during tablet manufacturing processes . This research underscores the importance of formulation strategies that could also be applied to this compound.

Data Tables

The following table summarizes key pharmacological properties and clinical applications of this compound compared to its parent compound:

| Property | Bumetanide | This compound |

|---|---|---|

| Mechanism of Action | NKCC2 inhibitor | NKCC2 inhibitor |

| Primary Use | Edema management | Potential for edema management |

| Neurological Applications | Adjunct therapy for seizures | Under investigation |

| FDA Approval | Yes | Pending further studies |

Case Studies and Clinical Trials

Several pilot studies have explored the use of bumetanide derivatives in clinical settings:

- A randomized controlled trial assessed bumetanide's efficacy in reducing seizure burden among neonates when combined with phenobarbital. Results indicated a significant reduction in seizure frequency without a corresponding increase in serious adverse events .

- Investigations into formulation strategies aimed at reducing nitrosamine impurities have shown promising results, suggesting that similar methodologies could enhance the safety profile of this compound in pharmaceutical applications .

作用机制

The mechanism of action of 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain enzymes involved in inflammation or oxidative stress, thereby reducing the symptoms of related diseases.

相似化合物的比较

Similar Compounds

4-Phenoxybenzoic acid: Lacks the propylamino and sulfamoyl groups, making it less versatile in its applications.

3-(Propylamino)benzoic acid: Does not have the phenoxy and sulfamoyl groups, limiting its chemical reactivity.

5-Sulfamoylbenzoic acid: Missing the phenoxy and propylamino groups, which reduces its potential biological activity.

Uniqueness

4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid is unique due to the presence of all three functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

生物活性

N-Desbutyl-N-propyl Bumetanide is a derivative of Bumetanide, a potent loop diuretic primarily used to treat conditions such as heart failure and edema. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Bumetanide

Bumetanide is classified as a sulfamyl diuretic that inhibits the Na+/K+/2Cl− cotransporter (NKCC) in the renal ascending loop of Henle, leading to increased excretion of sodium, chloride, and water. It has a higher potency compared to furosemide, making it effective in patients who do not respond adequately to other diuretics .

The primary mechanism by which this compound exerts its effects is through the inhibition of NKCC transporters. This action results in:

- Increased Diuresis : Enhanced excretion of sodium and chloride leads to increased urine output.

- Electrolyte Alterations : The drug influences electrolyte balance, causing changes in serum potassium and magnesium levels .

- Potential Neurological Effects : Recent studies suggest that bumetanide may have applications in treating neurological disorders by modulating chloride homeostasis in the brain .

Comparative Biological Activity

The following table summarizes key pharmacological parameters and biological activities of this compound compared to its parent compound, Bumetanide:

| Parameter | This compound | Bumetanide |

|---|---|---|

| IC50 (NKCC1) | Not specifically reported | 0.68 µM |

| IC50 (NKCC2) | Not specifically reported | 4.0 µM |

| Bioavailability | Not explicitly documented | 80% - 100% |

| Protein Binding | Not explicitly documented | ~97% |

| Half-Life | Not explicitly documented | 60-90 minutes |

| Therapeutic Uses | Potential for neurological disorders | Edema, hypertension |

Case Studies and Research Findings

-

Neurological Applications :

A study investigated the use of bumetanide derivatives in treating epilepsy. The findings indicated that certain prodrugs of bumetanide could penetrate the blood-brain barrier more effectively than bumetanide itself, potentially enhancing its therapeutic effects in neurological conditions while reducing diuretic side effects . -

Electrolyte Management :

Clinical observations have shown that excessive use of bumetanide can lead to electrolyte imbalances, particularly hypokalemia and hypomagnesemia. Monitoring and management strategies are essential for patients receiving treatment with bumetanide or its derivatives . -

Animal Models :

Research on animal models has demonstrated that bumetanide can reverse cognitive deficits associated with Alzheimer's disease by altering gene expression related to neuronal function. This suggests a broader application for bumetanide derivatives in neurodegenerative diseases .

属性

IUPAC Name |

4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZACFNSGLDGBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615220 | |

| Record name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28395-28-0 | |

| Record name | 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。